molecular formula C10H15ClN2O3 B8249154 benzyl N-(2-aminooxyethyl)carbamate;hydrochloride CAS No. 113437-88-0

benzyl N-(2-aminooxyethyl)carbamate;hydrochloride

Cat. No.: B8249154
CAS No.: 113437-88-0
M. Wt: 246.69 g/mol
InChI Key: MPWJKZFJINKPAB-UHFFFAOYSA-N
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Description

Benzyl N-(2-aminooxyethyl)carbamate;hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅ClN₂O₃. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group, an aminooxyethyl group, and a carbamate moiety, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-aminooxyethyl)carbamate;hydrochloride typically involves the reaction of benzyl chloroformate with 2-aminooxyethanol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Reaction Scheme:

  • Benzyl chloroformate + 2-aminooxyethanol → Benzyl N-(2-aminooxyethyl)carbamate
  • Benzyl N-(2-aminooxyethyl)carbamate + HCl → this compound

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. This may involve the use of automated reactors, controlled temperature settings, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-aminooxyethyl)carbamate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

    Reduction: The carbamate group can be reduced to yield amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, benzyl N-(2-aminooxyethyl)carbamate;hydrochloride is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis processes.

Biology

In biological research, this compound is used in the modification of biomolecules. It can react with aldehydes and ketones to form stable oxime linkages, which are useful in labeling and immobilization of proteins and other biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its ability to form stable conjugates with biomolecules makes it a candidate for drug delivery systems and prodrug formulations.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of benzyl N-(2-aminooxyethyl)carbamate;hydrochloride involves the formation of covalent bonds with target molecules. The aminooxy group reacts with carbonyl compounds to form oxime linkages, which are stable and resistant to hydrolysis. This property is exploited in various applications, including bioconjugation and drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(2-aminoethyl)carbamate;hydrochloride
  • Benzyl (2-aminoethyl)(methyl)carbamate;hydrochloride
  • Benzyl (2-amino-2-iminoethyl)carbamate;hydrochloride

Uniqueness

Benzyl N-(2-aminooxyethyl)carbamate;hydrochloride is unique due to the presence of the aminooxy group, which provides distinct reactivity compared to other similar compounds. This group allows for the formation of stable oxime linkages, which are not possible with other carbamate derivatives.

Properties

IUPAC Name

benzyl N-(2-aminooxyethyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c11-15-7-6-12-10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWJKZFJINKPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553804
Record name Benzyl [2-(aminooxy)ethyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113437-88-0
Record name Benzyl [2-(aminooxy)ethyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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